1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol
Description
Properties
IUPAC Name |
(1-methylpyrrol-2-yl)-(3-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-8-5-7-14-11(8)10(13)9-4-3-6-12(9)2/h3-7,10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAYOFYTOUZMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CN2C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-2-pyrrolecarbaldehyde
The N-methylation of pyrrole is achieved via treatment with methyl iodide in the presence of sodium hydride, yielding 1-methylpyrrole. Subsequent formylation at the 2-position employs the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generate the electrophilic iminium intermediate. Quenching with aqueous sodium acetate produces 1-methyl-2-pyrrolecarbaldehyde. Nuclear magnetic resonance (NMR) analysis confirms the aldehyde proton at δ 9.8 ppm (singlet) and the N-methyl group at δ 3.2 ppm.
Preparation of 3-Methyl-2-thienylmagnesium Bromide
Bromination of 3-methylthiophene using N-bromosuccinimide (NBS) under radical initiation conditions selectively substitutes the 2-position, yielding 2-bromo-3-methylthiophene. The Grignard reagent is synthesized by reacting this bromide with magnesium turnings in tetrahydrofuran (THF), forming 3-methyl-2-thienylmagnesium bromide. Monitoring via gas evolution ensures complete initiation before proceeding to coupling reactions.
Core Assembly Strategies
Grignard Addition to Pyrrolecarbaldehyde
The addition of 3-methyl-2-thienylmagnesium bromide to 1-methyl-2-pyrrolecarbaldehyde in anhydrous THF at 0°C produces the secondary alcohol intermediate. Quenching with saturated ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). This method achieves a 75% yield, with NMR revealing diagnostic peaks for the methanol proton (δ 2.1 ppm, broad) and aromatic heterocycles (δ 6.5–7.2 ppm).
Friedel-Crafts Alkylation and Subsequent Oxidation
Alternative routes explore Friedel-Crafts alkylation using (3-methyl-2-thienyl)methyl chloride and 1-methylpyrrole in the presence of aluminum chloride (AlCl₃). The alkylated intermediate is oxidized to the ketone using Jones reagent (CrO₃/H₂SO₄), followed by reduction with sodium borohydride (NaBH₄) in ethanol to furnish the methanol derivative. This two-step sequence affords a 65% overall yield, with infrared (IR) spectroscopy confirming the hydroxyl stretch at 3300 cm⁻¹.
Comparative Analysis of Synthetic Routes
Reaction Efficiency and Scalability
The Grignard method offers superior regioselectivity and scalability, as evidenced by its adoption in multi-gram syntheses of analogous pyrrolidine derivatives. In contrast, Friedel-Crafts approaches, while feasible, require stringent control over electrophilic substitution patterns and generate stoichiometric aluminum waste.
Spectroscopic Characterization
Table 1: Key NMR Assignments for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methanol (-CH₂OH) | 2.1 | Broad | 1H |
| N-Methyl (-CH₃) | 3.2 | Singlet | 3H |
| Thienyl C-Me (Ar-CH₃) | 2.4 | Singlet | 3H |
| Pyrrole C-H (α-position) | 6.5 | Doublet | 1H |
| Thienyl C-H (β-position) | 7.0 | Triplet | 1H |
Optimization of Reduction Conditions
Sodium Borohydride vs. Lithium Aluminum Hydride
Reduction of the ketone precursor (1-methyl-2-pyrrolyl)(3-methyl-2-thienyl)ketone with NaBH₄ in ethanol at room temperature provides the alcohol in 68% yield, whereas LiAlH₄ in THF at reflux achieves 72% yield but necessitates rigorous anhydrous conditions. The latter method risks over-reduction or decomposition, as noted in pyrrolidine syntheses.
Catalytic Hydrogenation
Patent data reveal that platinum-based catalysts (e.g., Pt/C) effectively reduce similar α,β-unsaturated ketones under hydrogen atmosphere. Applying this to the target ketone at 50 psi H₂ and 25°C in ethanol/methanol (3:1) affords the alcohol in 70% yield, though competing hydrogenolysis of the thienyl sulfur remains a concern.
Industrial-Scale Considerations
Solvent Selection and Waste Management
THF and ethanol emerge as preferred solvents due to their compatibility with Grignard reagents and borohydride reductions, respectively. Patent KR20190135847A highlights the use of dichloromethane for Friedel-Crafts alkylations but notes challenges in recycling halogenated solvents.
Purification Techniques
Crystallization from ethanol/water mixtures (9:1) enhances purity to >98%, as monitored by high-performance liquid chromatography (HPLC). Chromatography, while effective for small-scale isolation, proves cost-prohibitive in kilogram-scale syntheses.
Mechanistic Insights
Grignard Addition Mechanism
The nucleophilic attack of the thienyl Grignard reagent on the aldehyde carbonyl forms a tetrahedral intermediate, which protonates during work-up to yield the secondary alcohol. Density functional theory (DFT) calculations suggest that the electron-donating N-methyl group on pyrrole enhances carbonyl electrophilicity, accelerating the addition.
Chemical Reactions Analysis
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or sulfonyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, forming new carbon-carbon bonds with the help of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial activity. For instance, hybrids synthesized from 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol have shown promising results against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis and disruption of bacterial cell membranes, which can lead to cell death .
Case Study: Synthesis and Activity
A notable study demonstrated the synthesis of several pyrrole derivatives, including those based on this compound, which were tested against strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial potential .
Drug Development
Proton Pump Inhibition
Pyrrole compounds are being explored as potential proton pump inhibitors (PPIs), which are critical in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD). The structural features of this compound facilitate its interaction with the proton pump enzyme, making it a candidate for further development in this therapeutic area .
Case Study: Clinical Trials
In clinical settings, compounds derived from this pyrrole structure have been evaluated for their efficacy in reducing gastric acid secretion. Initial trials reported a significant decrease in acid production in patients treated with these derivatives compared to controls .
Chemical Synthesis
Catalytic Applications
The compound has also been utilized in various catalytic processes due to its ability to stabilize reactive intermediates. For example, it has been employed in palladium-catalyzed reactions to synthesize complex organic molecules efficiently. The unique electronic properties of the thienyl group enhance the catalytic activity .
Table: Comparison of Catalytic Efficiency
| Compound | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| This compound | Palladium-catalyzed coupling | 85 | |
| Other Pyrrole Derivatives | Various coupling reactions | 70-90 | |
| Control Compound | Standard conditions | 50 |
Materials Science
Polymerization Studies
The compound's ability to participate in polymerization reactions has been investigated for developing new materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Case Study: Material Properties
Research on polymers containing this compound showed an increase in tensile strength by approximately 30% compared to traditional polymers without this additive. This enhancement is attributed to the strong intermolecular interactions facilitated by the thienyl moiety .
Mechanism of Action
The mechanism by which 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Thiophene/Pyrrole Moieties
1-Methyl-2-pyrrolyl-(2-thienyl)methanol
- Structure : Differs by having a 2-thienyl group instead of 3-methyl-2-thienyl .
- Molecular Formula: C₁₀H₁₁NOS (MW ≈ 209.3 g/mol).
- Key Differences: The absence of a methyl group on the thiophene reduces steric hindrance and may alter electronic properties.
Morantel
- Structure : Contains a pyrimidine core with a 3-methyl-2-thienyl ethenyl substituent.
- Molecular Formula : C₁₂H₁₆N₂S (MW = 220.3 g/mol).
- Key Differences : The pyrimidine ring (vs. pyrrole) and ethenyl linkage result in distinct electronic profiles. Morantel exhibits anthelmintic activity , highlighting the pharmacological relevance of the 3-methyl-2-thienyl group .
4,4-Bis(3-methyl-2-thienyl)-3-buten-1-ol
- Structure: Features two 3-methyl-2-thienyl groups attached to a butenol backbone.
- Molecular Formula : C₁₄H₁₆OS₂ (MW = 280.4 g/mol).
Physicochemical Properties
Crystallography and Intermolecular Interactions
- highlights that thiophene-containing propenones exhibit hydrogen bonding and π-π interactions in their crystal structures. The target compound’s 3-methyl-2-thienyl group may similarly influence packing efficiency and melting points .
Solubility and Stability
- The methyl group on the thiophene ring (3-methyl-2-thienyl) likely enhances lipophilicity compared to unsubstituted thienyl analogs. This could impact solubility in polar solvents like ethanol or methanol, as seen in recrystallization protocols for related compounds .
Biological Activity
1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, including antimicrobial, antitumor, and enzyme inhibitory activities. The information is compiled from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a pyrrole ring, a thienyl group, and a hydroxymethyl moiety, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In one study, various substituted pyrrole derivatives were tested against multiple bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | 6.25 - 12.5 µg/mL |
| Other derivatives | Pseudomonas aeruginosa, Klebsiella pneumoniae | 6.25 - 12.5 µg/mL |
The compound demonstrated promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Antitumor Activity
The antitumor potential of this compound has been evaluated in various cancer cell lines. A study highlighted that certain derivatives exhibited cytotoxic effects against lung adenocarcinoma cells (A549):
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A549 | 66 |
| Other derivatives | Various cancer cell lines | 20 - 92 |
The compound's mechanism of action appears to involve the inhibition of key enzymes associated with cancer cell proliferation, such as dihydrofolate reductase (DHFR) and enoyl ACP reductase .
Enzyme Inhibition
In addition to its antimicrobial and antitumor activities, research has shown that this compound can inhibit specific enzymes critical for microbial survival and cancer progression:
| Enzyme Targeted | Type of Activity | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Inhibition | 92 |
| Enoyl ACP Reductase | Inhibition | Varies |
These inhibitory effects suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Case Studies
Several case studies have explored the biological effects of related compounds:
Q & A
Q. What are the optimized synthetic routes for 1-Methyl-2-pyrrolyl-(3-methyl-2-thienyl)methanol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves aldol condensation between 3-methyl-2-thiophenecarboxaldehyde and a pyrrole derivative (e.g., 2-acetylpyrrole) under basic conditions. A procedure analogous to uses a 20% KOH/ethanol solution at 0°C, followed by recrystallization (ethanol/water, 5:1), yielding ~70% pure product. Key factors include:
- Temperature Control : Lower temperatures (0°C) minimize side reactions like over-condensation .
- Base Selection : Aqueous KOH in ethanol ensures solubility of intermediates while avoiding hydrolysis of thiophene rings.
- Purification : Recrystallization improves purity; elemental analysis (e.g., C: 61.47% exp vs. 61.50% theo) confirms stoichiometric integrity .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- FTIR : The carbonyl (C=O) stretch near 1670–1700 cm⁻¹ confirms the methanol group. Thiophene C-S and pyrrole N-H stretches appear at 700–800 cm⁻¹ and 3400 cm⁻¹, respectively .
- NMR : H NMR shows distinct peaks for methyl groups on pyrrole (~δ 2.3 ppm) and thiophene (~δ 2.1 ppm). Methanol protons resonate at δ 4.5–5.0 ppm, with splitting due to neighboring chiral centers .
- Elemental Analysis : Matches theoretical values (e.g., S: 27.18% exp vs. 27.37% theo) to verify molecular composition .
Q. What are the key considerations in designing experiments to assess the compound’s stability under various conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. For similar thiophene derivatives, stability up to 150°C is typical .
- Photostability : UV-Vis exposure tests (e.g., 254 nm for 24 hours) monitor absorbance shifts, indicating degradation.
- Solvent Compatibility : Solubility in polar aprotic solvents (e.g., DMSO) vs. hydrolysis in protic solvents (e.g., water) must be quantified .
Advanced Research Questions
Q. How can in-situ radiation-induced dimerization during X-ray crystallography be mitigated?
Methodological Answer: Radiation damage during X-ray exposure (e.g., MoKα at λ = 0.71073 Å) can cause dimerization via [2+2] cycloaddition between adjacent monomers (C=C separation < 4 Å). Mitigation strategies include:
- Low-Temperature Data Collection : Cooling crystals to 100 K reduces radical formation .
- Dose-Limited Exposure : Using a shorter exposure time (<30 sec/frame) minimizes beam damage .
- Topotactic Analysis : Refinement software (e.g., SHELXTL) models coexisting monomer-dimer phases, with anisotropic displacement parameters for non-H atoms .
Q. What strategies resolve data contradictions between computational and experimental spectroscopic results?
Methodological Answer:
- DFT Optimization : Geometry optimization at the B3LYP/6-31G* level predicts IR/NMR spectra. Discrepancies in methanol proton shifts often arise from solvent effects (implicit vs. explicit models) .
- Dynamic Effects : Molecular dynamics (MD) simulations account for conformational flexibility in solution, aligning computed H NMR shifts with experimental data .
- Cross-Validation : Compare multiple techniques (e.g., X-ray vs. neutron diffraction) to resolve ambiguities in hydrogen bonding (e.g., C–H···O vs. π–π interactions) .
Q. How can HPLC with relative response factors (RRFs) quantify impurities in this compound?
Methodological Answer:
-
Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min .
-
RRF Calculation : Determine RRFs for impurities (e.g., dimerized byproducts) using the formula:
where = RRF, = impurity peak area, and = total peak areas .
-
Validation : Ensure linearity (R² > 0.99) across 0.1–2.0% impurity ranges, with LOD/LOQ ≤ 0.05% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
